Methyl 2-amino-3-cyclopentylpropanoate
Description
Significance in Contemporary Organic Synthesis
The development of synthetic methodologies for non-canonical amino acids is a testament to the ingenuity of modern organic chemistry. These compounds serve as valuable building blocks, enabling the construction of complex molecules with tailored functionalities. chemimpex.com The synthesis of molecules like Methyl 2-amino-3-cyclopentylpropanoate often involves stereoselective methods to control the precise three-dimensional arrangement of its atoms, a critical factor in its biological activity. The cyclopentyl moiety, a five-membered carbocyclic ring, introduces a degree of conformational rigidity and lipophilicity that can significantly influence the properties of larger molecules into which it is incorporated. Synthetic routes to cyclopentane-containing compounds are an active area of research, with various strategies being developed to achieve high yields and stereoselectivity. nih.govorganic-chemistry.org
Role in Medicinal Chemistry and Biochemical Research
In the realm of medicinal chemistry, the quest for novel therapeutic agents is relentless. Non-canonical amino acids are instrumental in this endeavor as they can be incorporated into peptides to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and altered receptor-binding affinities compared to their natural counterparts. The cyclopentyl group in this compound can enhance the hydrophobic character of peptides, which may improve their interaction with biological membranes. nbinno.com This makes it a valuable component in the design of new drugs. chemimpex.com Its incorporation into peptide-based drugs has the potential to lead to improved pharmacological properties. chemimpex.com
Structural Classification within Amino Acid Derivatives
This compound is classified as an α-amino acid ester. The "α" designation indicates that the amino group is attached to the carbon atom adjacent to the carbonyl group of the ester. It is a derivative of the amino acid alanine, where one of the methyl hydrogens is replaced by a cyclopentylmethyl group. The presence of the methyl ester group, as opposed to a carboxylic acid, alters its chemical properties, such as its solubility and reactivity. This esterification is a common strategy in peptide synthesis and for the protection of the carboxylic acid functionality. rsc.org
Stereochemical Considerations and Isomeric Forms
Chirality is a fundamental concept in the study of amino acids, and this compound is no exception. The α-carbon is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms, the L- and D-enantiomers. The designation of these stereoisomers is based on the spatial arrangement of the substituents around the chiral center. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. nih.gov The synthesis of enantiomerically pure forms of such compounds is a significant focus of organic synthesis. chemsrc.com
Historical Development and Initial Research Trajectories
The exploration of non-canonical amino acids has its roots in the broader history of peptide chemistry and the desire to create more drug-like peptides. While the specific historical development of this compound is not extensively documented in seminal early literature, its emergence is a logical progression from the study of other cyclic and aliphatic amino acid derivatives. The initial impetus for synthesizing such compounds likely stemmed from the need to explore the structure-activity relationships of peptides and to develop tools for probing biological systems. The synthesis of related cyclic amino acids, such as those containing cyclopropane (B1198618) rings, has been a topic of interest for several decades, with early patents and publications laying the groundwork for the synthesis of a wide variety of non-natural amino acids. chemimpex.com
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related concepts.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H17NO2 | doubtnut.com |
| Molecular Weight | 171.24 g/mol | doubtnut.com |
| CAS Number | 1212129-47-9 | doubtnut.com |
| Aspect | Description | Reference |
|---|---|---|
| Chirality | The α-carbon is a stereocenter. | |
| Enantiomers | Exists as L- and D-enantiomers. | |
| Biological Significance | Stereochemistry is crucial for biological activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAFJDYKEFALQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694972 | |
| Record name | Methyl 3-cyclopentylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119833-62-3 | |
| Record name | Methyl 3-cyclopentylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies
Strategies for Carbon-Carbon Bond Formation
The introduction of the cyclopentylmethyl group at the beta-position of the amino acid scaffold is a key challenge. Several advanced synthetic methods can be employed to achieve this transformation with high efficiency and stereocontrol.
Enantioselective Alkylation Approaches
Enantioselective alkylation of glycine (B1666218) equivalents is a powerful strategy for the synthesis of alpha-amino acids. This approach typically involves the use of a chiral phase-transfer catalyst or a chiral ligand to control the stereochemical outcome of the alkylation reaction. A common substrate for this method is a glycine Schiff base, which can be deprotonated to form a nucleophilic enolate.
In a representative approach, a glycine Schiff base derived from benzophenone (B1666685) and methyl glycinate (B8599266) can be alkylated with cyclopentylmethyl bromide in the presence of a chiral catalyst. The catalyst, often a cinchona alkaloid derivative, creates a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the formation of one enantiomer in excess.
Table 1: Representative Catalysts and Conditions for Enantioselective Alkylation
| Catalyst System | Electrophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| O'Donnell Catalyst | Cyclopentylmethyl bromide | Dichloromethane | -78 to 0 | >90 |
| Cinchona Alkaloid-derived PTC | Cyclopentylmethyl bromide | Toluene/Water | 25 | 85-95 |
| Chiral Ligand-Metal Complex | Cyclopentylmethyl triflate | Tetrahydrofuran | -78 | >95 |
Asymmetric Hydrogenation Protocols
Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is one of the most efficient methods for the synthesis of enantiomerically pure amino acids. This method involves the use of a chiral transition-metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen to the double bond from a specific face.
The synthesis of Methyl 2-amino-3-cyclopentylpropanoate via this route would begin with the preparation of methyl 2-acetamido-3-cyclopentylacrylate. This precursor can then be hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., DuPhos, Josiphos), to yield the desired product with high enantioselectivity. researchgate.netnih.gov
Table 2: Chiral Ligands for Asymmetric Hydrogenation of Dehydroamino Acids
| Ligand | Metal | Substrate | Pressure (atm H₂) | Enantiomeric Excess (ee %) |
| (R,R)-Me-DuPhos | Rhodium | Methyl 2-acetamido-3-cyclopentylacrylate | 1-10 | >99 |
| (S)-JOSIPHOS | Rhodium | Methyl 2-acetamido-3-cyclopentylacrylate | 5-20 | >98 |
| (R)-BINAP | Ruthenium | Methyl 2-acetamido-3-cyclopentylacrylate | 10-50 | >95 |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of alpha-amino acids. The auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product.
A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.com An N-acylated Evans auxiliary can be enolized and then alkylated with cyclopentylmethyl bromide. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired beta-cyclopentyl alpha-amino acid, which can then be esterified to give the final product.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (de %) |
| Evans Oxazolidinone | Alkylation | Cyclopentylmethyl bromide | >98 |
| Schöllkopf's Bis-lactim Ether | Alkylation | Cyclopentylmethyl bromide | >95 |
| SAMP/RAMP Hydrazone | Alkylation | Cyclopentylmethyl bromide | >90 |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions, such as the Ugi reaction, offer a convergent and efficient approach to complex molecules like amino acid derivatives. beilstein-journals.orgnih.govnih.govdntb.gov.uabeilstein-journals.org In the context of synthesizing this compound, an Ugi four-component reaction could be envisioned.
This one-pot reaction would involve cyclopentanecarboxaldehyde, methylamine, methyl isocyanoacetate, and a suitable acid. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the acid to generate a complex intermediate that rearranges to the final product. While achieving high stereoselectivity in a standard Ugi reaction can be challenging, the use of chiral components or catalysts can induce asymmetry.
Construction of the Chiral Alpha-Amino Center
In addition to forming the carbon-carbon bond, the stereoselective introduction of the amino group at the alpha-position is paramount. Diastereoselective approaches are often employed, where an existing stereocenter in the molecule directs the formation of the new chiral center.
Diastereoselective Approaches
Diastereoselective methods often involve the addition of a nucleophile to a chiral imine or iminium ion. The stereochemistry of the product is controlled by the facial bias imposed by the chiral group already present in the molecule.
For instance, a chiral imino ester, derived from a chiral amine or alcohol, can undergo a diastereoselective addition of a cyclopentylmethyl nucleophile (e.g., cyclopentylmethyl Grignard reagent or organocuprate). The pre-existing chirality in the imino ester directs the approach of the nucleophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral directing group reveals the enantiomerically enriched amino ester.
Table 4: Diastereoselective Addition to Chiral Imines/Imino Esters
| Chiral Substrate | Nucleophile | Lewis Acid | Diastereomeric Ratio (dr) |
| Chiral N-sulfinyl imine | Cyclopentylmethylmagnesium bromide | Ti(OiPr)₄ | >95:5 |
| Chiral imino ester (from phenylglycinol) | Cyclopentylmethylzinc bromide | ZnBr₂ | >90:10 |
| Chiral oxazolidine | Cyclopentyl Grignard reagent | BF₃·OEt₂ | >90:10 |
Enantioselective Catalysis (Organocatalysis, Metal-Catalysis, Biocatalysis)
Directly forming the chiral center with high enantiomeric purity is the most efficient approach to synthesizing single-enantiomer compounds. This is achieved through organocatalysis, metal-catalysis, and biocatalysis, each offering distinct advantages.
Organocatalysis Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. For the synthesis of β-substituted amino acids like cyclopentylalanine, a common strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. For instance, the addition of a glycine-derived nucleophile to cyclopentylidene acetate, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative, could establish the desired stereocenter. While specific applications to cyclopentylalanine are not extensively documented, this methodology is a cornerstone of modern asymmetric synthesis for structurally related amino acids. beilstein-journals.orgnih.gov
Metal-Catalysis Transition metal catalysis offers powerful methods for asymmetric C-C bond formation. One of the most prominent strategies is the asymmetric alkylation of a glycine enolate equivalent. In this approach, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, complexes with a glycine imine Schiff base. researchgate.net Deprotonation creates a chiral enolate, which then reacts with an electrophile like cyclopentylmethyl bromide. The chiral catalyst shields one face of the enolate, directing the alkylation to produce one enantiomer preferentially.
Another powerful metal-catalyzed method is the asymmetric hydrogenation of a dehydroamino acid precursor. A pro-chiral substrate, such as (Z)-methyl 2-acetamido-3-cyclopentylacrylate, can be hydrogenated using a chiral rhodium or iridium catalyst featuring ligands like DuPhos or JosiPhos. rsc.orgresearchgate.net This reaction is known to proceed with very high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and is widely used in the industrial synthesis of amino acids.
Biocatalysis Biocatalysis employs enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of cyclopentylalanine, reductive amination of the corresponding α-keto acid, 2-oxo-3-cyclopentylpropanoic acid, is a highly effective route. thieme-connect.deresearchgate.netfrontiersin.org Enzymes such as amine dehydrogenases (AmDH) or transaminases (TAs) can convert the keto acid directly into the amino acid. frontiersin.orgyork.ac.uk Using an engineered enzyme, this transformation can achieve exceptionally high enantioselectivity and yield, often operating in aqueous media at ambient temperature, which aligns with the principles of green chemistry. researchgate.net
Resolution Techniques for Enantiomeric Purity
When an enantioselective synthesis is not employed, a racemic mixture is produced, which must then be separated into its constituent enantiomers. This process is known as chiral resolution.
Enzymatic Kinetic Resolution Kinetic resolution is a widely used technique that exploits the stereoselectivity of enzymes. In the context of this compound, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase, can be used to selectively acylate or hydrolyze one enantiomer of the racemic mixture at a much faster rate than the other.
For example, racemic N-protected this compound could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) largely unreacted. The resulting mixture of the L-acid and the D-ester can then be separated by standard chemical extraction. This method is highly effective for various amino acid esters.
Cyclopentyl Moiety Introduction and Functionalization
The introduction of the cyclopentyl group is a critical step that defines the identity of the target amino acid. This can be achieved through the use of functionalized precursors or by constructing the ring during the synthesis.
A straightforward and common strategy for introducing the cyclopentyl group involves using cyclopentanemethanol (B1149391) as a starting material. The synthetic sequence typically involves:
Conversion to an Electrophile : The hydroxyl group of cyclopentanemethanol is converted into a better leaving group to create a suitable electrophile. This is commonly achieved by treating it with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to form cyclopentylmethyl bromide or chloride, respectively.
Alkylation : The resulting cyclopentylmethyl halide is used to alkylate a glycine anion equivalent. A popular choice is the Schiff base formed between glycine methyl ester and benzophenone, which can be deprotonated to form a nucleophilic enolate. As described in section 2.2.2, employing a chiral phase-transfer catalyst during this alkylation step allows for an asymmetric synthesis, yielding an enantiomerically enriched product directly. researchgate.net
More advanced and convergent strategies involve the construction of the cyclopentane (B165970) ring itself through cycloaddition reactions. A [3+2] cycloaddition is a powerful method for forming five-membered rings. organic-chemistry.orgacs.orgnih.gov In a potential synthetic route, a three-atom component, such as an azomethine ylide derived from glycine, could react with a two-atom component (a dipolarophile) like cyclopentenone. nih.gov Subsequent chemical modifications of the resulting polycyclic adduct would be necessary to cleave extraneous bonds and adjust functional groups to ultimately yield the desired 2-amino-3-cyclopentylpropanoate structure. While synthetically elegant, these routes are often more complex than linear approaches starting from pre-formed cyclopentyl precursors.
Esterification and Amine Protection/Deprotection Strategies
The manipulation of functional groups, particularly the amine and carboxylic acid, is fundamental to the synthesis.
Esterification If the synthesis yields the free carboxylic acid (cyclopentylalanine), a final esterification step is required. The most common method is the Fischer esterification, where the amino acid is treated with methanol (B129727) in the presence of an acid catalyst. To avoid side reactions and improve solubility, thionyl chloride (SOCl₂) or dry hydrogen chloride (HCl) gas is often used. The reaction first forms the acid chloride or proceeds via protonation of the carbonyl, which is then readily attacked by methanol to yield the methyl ester, typically isolated as the hydrochloride salt.
Amine Protection/Deprotection The nucleophilic amine group often requires protection to prevent it from participating in undesired side reactions during synthesis, particularly during C-C bond formation or esterification. The most common amine protecting group is the tert-butoxycarbonyl (Boc) group. cusabio.comresearchgate.netchemicalbook.comrsc.org It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is valued for its stability under a wide range of reaction conditions and its ease of removal. Deprotection is cleanly achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which liberates the free amine (as a salt) and releases tert-butanol (B103910) and carbon dioxide as byproducts.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Note: The data presented are representative values for the described chemical transformations on analogous substrates and are intended for comparative purposes. Actual results for this compound may vary.
| Synthetic Strategy | Key Transformation | Typical Yield (%) | Typical Enantioselectivity (ee %) |
| Metal-Catalysis | Asymmetric Hydrogenation | 90 - 99% | >98% |
| Metal-Catalysis | Asymmetric Alkylation | 70 - 90% | 80 - 95% |
| Biocatalysis | Reductive Amination | 85 - 98% | >99% |
| Resolution | Enzymatic Kinetic Resolution | <50% (for one enantiomer) | >99% (for both resolved components) |
Yield Optimization Studies
Optimizing the yield in the synthesis of this compound involves a multi-faceted approach, targeting various stages from precursor synthesis to the final hydrogenation or amination steps. Key strategies include the careful selection of catalysts, optimization of reaction conditions (temperature, pressure, and solvent), and efficient purification methods.
One of the common routes to α-amino acids involves the asymmetric hydrogenation of α-dehydroamino acid esters. The yield of such reactions is highly dependent on the catalyst and reaction conditions. For instance, rhodium complexes with chiral phosphine (B1218219) ligands are often employed. lookchem.com Studies on related α-dehydroamino acid esters have shown that catalyst loading, hydrogen pressure, and solvent choice are critical parameters to achieve high yields. lookchem.com While specific optimization studies for this compound are not extensively documented, data from analogous syntheses provide valuable insights. For example, the hydrogenation of various α-dehydroamino acid esters using Rhodium complexes with chiral monodentate aminophosphane ligands has demonstrated that high enantioselectivities, which are often correlated with high yields, can be achieved. scilit.com
Another synthetic route involves the palladium-carbon catalyzed hydrogenation of precursor molecules. A patent describing the preparation of a related compound, cyclopentylpropionic acid, highlights a method involving the carbonyl reduction of methyl propionate (B1217596) cycloalkanone using a palladium-carbon catalyst. This process achieved a high yield of 89% under optimized conditions of 2 MPa pressure and a temperature of 90-120°C in ethanol. Such catalytic hydrogenation methods are crucial for the high-yield synthesis of the saturated cyclopentyl ring system in the target molecule.
Enzymatic methods also present a promising avenue for yield optimization. Lipase-catalyzed hydrolysis, for instance, can be used for the kinetic resolution of racemic β-amino acid esters, providing enantiomerically pure products with good yields. mdpi.com The application of enzymes like Candida rugosa lipase in the resolution of related amino esters has been shown to be effective. mdpi.com Furthermore, enzymatic synthesis in continuous-flow microreactors has been shown to significantly improve yields and reduce reaction times for related β-amino acid esters. researchgate.net
| Method | Catalyst/Enzyme | Substrate/Precursor | Key Optimization Parameters | Reported Yield |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium complexes with chiral phosphine ligands | α-dehydroamino acid esters | Catalyst loading, hydrogen pressure, solvent | Up to 99% |
| Palladium-Carbon Hydrogenation | Palladium on carbon | Methyl propionate cycloalkanone | Pressure (2 MPa), Temperature (90-120°C), Solvent (Ethanol) | 89% |
| Enzymatic Resolution | Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Solvent (iPr2O), Temperature (45°C) | >48% |
| Enzymatic Synthesis (Continuous-Flow) | Lipozyme TL IM (Thermomyces lanuginosus) | Aniline and methyl acrylate | Molar ratio of reactants, reaction temperature | 80.3% |
Regioselectivity and Diastereoselectivity Control
Achieving precise control over regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound, which contains stereocenters. The spatial arrangement of the amino and cyclopentyl groups relative to the chiral center significantly influences the biological activity of the final peptide.
In the context of synthesizing cyclic amino acids, diastereoselective control is often achieved through catalyst-controlled reactions. For instance, the synthesis of cyclopropane (B1198618) amino acids from dehydroamino acids using in situ generated diazo compounds has demonstrated that the choice of catalyst can direct the diastereoselectivity. Thermal 1,3-dipolar cycloaddition tends to yield the E isomer with good selectivity, whereas the use of a meso-tetraphenylporphyrin iron chloride catalyst predominantly produces the Z isomer. nih.gov
For cyclopentane systems, a stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids has been developed from nitro sugars. mdpi.com This method relies on a key Michael addition step where the nucleophilic addition to a sugar-derived nitroolefin sets the stereochemistry. The subsequent transformations, including the reduction of the nitro group to an amino group, proceed with retention of the established stereocenters. mdpi.com
The asymmetric alkylation of cyclic ketones with dehydroalanine (B155165) derivatives, facilitated by a bifunctional primary amine-thiourea catalyst, provides a direct route to enantiopure ketone-based α-unnatural amino acids with good diastereoselectivity. nih.gov This approach leverages H-bond-directing activation and enamine catalysis to control the stereochemical outcome of the conjugate addition.
Furthermore, proline-catalyzed asymmetric Mannich-type reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with unmodified aliphatic aldehydes have been shown to produce β-amino and α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov The diastereoselectivity in these reactions was observed to increase with the steric bulk of the aldehyde substituent. nih.gov
| Method | Key Reagents/Catalysts | Outcome | Achieved Selectivity |
|---|---|---|---|
| Cyclopropanation of Dehydroamino Acids | meso-tetraphenylporphyrin iron chloride | Predominantly Z isomers | Good Z-selectivity |
| Michael Addition to Nitro Sugar Olefins | Lithium salt of tris(phenylthio)methane | Stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids | High stereocontrol |
| Asymmetric Alkylation of Cyclic Ketones | Bifunctional primary amine-thiourea catalyst | Enantiopure ketone-based α-unnatural amino acids | Good diastereoselectivity |
| Asymmetric Mannich-type Reaction | Proline | β-amino and α-amino acids | Excellent syn stereoselectivities |
Chemical Reactivity and Transformation Studies
Transformations of the Amine Functional Group
The primary amine group is a key site for a variety of nucleophilic reactions, allowing for the construction of more complex molecules.
Acylation: The primary amine of amino acid esters readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms an N-acyl derivative. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.
Alkylation: Direct N-alkylation of α-amino acid esters can be achieved through several methods. One common approach is reductive amination with an aldehyde or ketone. rug.nlresearchgate.net Another method involves reaction with alkyl halides. However, the reaction with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. chimia.ch The use of a base is often required to deprotonate the amine, enhancing its nucleophilicity. monash.edu
Table 1: General Conditions for Acylation and Alkylation of α-Amino Acid Esters
| Transformation | Reagent(s) | Catalyst/Base | Solvent(s) | General Outcome |
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | N-Acyl amino acid ester |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine, Triethylamine | Dichloromethane (DCM) | N-Acyl amino acid ester |
| Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Potassium Carbonate, DIPEA | Acetonitrile, DMF | N-Alkyl amino acid ester |
| Alkylation | Alcohol (R-OH) | Ruthenium-based catalysts | Toluene | N-Alkyl amino acid ester |
The amine function of Methyl 2-amino-3-cyclopentylpropanoate allows it to act as the nucleophilic component in amide bond formation, a cornerstone of peptide synthesis. To form a dipeptide, the amino group of this compound attacks the activated carboxyl group of an N-protected amino acid. libretexts.org This activation is achieved using coupling reagents that convert the carboxylic acid into a highly reactive intermediate, facilitating amide bond formation. mdpi.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. libretexts.orgmdpi.com
Table 2: Common Reagents for Peptide Coupling
| Coupling Reagent | Additive(s) | Base | Common Solvent(s) | Key Feature |
| DCC | HOBt, HOSu | - | DCM, DMF | Forms insoluble DCU byproduct. |
| EDC | HOBt, Oxyma Pure | DIPEA, NMM | DMF, DCM | Water-soluble carbodiimide, easy workup. |
| HATU | - | DIPEA, Collidine | DMF | High efficiency, low racemization. |
| PyBOP | - | DIPEA, NMM | DMF | Effective for sterically hindered couplings. |
Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the protonated imine intermediate over the starting carbonyl compound. wikipedia.orglibretexts.org This one-pot procedure is a highly efficient method for N-alkylation. rug.nlresearchgate.net
Reactions Involving the Ester Moiety
The methyl ester group is an electrophilic center susceptible to nucleophilic attack, primarily leading to transesterification, hydrolysis, or amidation.
Transesterification is the conversion of one ester into another by reaction with an alcohol. wikipedia.org This process can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels the original alkoxy group (methoxide in this case). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward attack by the alcohol. wikipedia.org
Table 3: Catalysts and Conditions for Transesterification
| Catalyst Type | Example Catalyst(s) | Alcohol (R'-OH) | Conditions |
| Base-Catalyzed | Sodium Methoxide (B1231860) (NaOMe), Potassium Hydroxide (B78521) (KOH) | Ethanol, Propanol, etc. | Typically run in excess alcohol as solvent. |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Ethanol, Propanol, etc. | Excess alcohol, often with removal of methanol (B129727). |
| Organometallic | Tetranuclear Zinc Clusters, Titanium Alkoxides | Various primary and secondary alcohols | Mild, neutral conditions. |
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-cyclopentylpropanoic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. ekb.eg Acid-catalyzed hydrolysis is also possible but is a reversible process and may require a large excess of water. researchgate.netresearchgate.net The rate of hydrolysis can be sensitive to steric hindrance from the adjacent cyclopentyl group. nih.gov
Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction, known as aminolysis, is generally slow for unactivated esters like methyl esters and often requires high temperatures or the use of a catalyst. mdpi.com More effective methods involve the use of strong bases or organometallic catalysts to facilitate the reaction under milder conditions. mdpi.com For instance, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions.
Reduction to Alcohols and Amines
The ester and amino functionalities of this compound can be selectively reduced to yield the corresponding amino alcohols. The primary product of the reduction of the methyl ester group is (2S)-2-amino-3-cyclopentylpropan-1-ol.
The choice of reducing agent is critical for achieving the desired transformation. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of the ester to a primary alcohol. leah4sci.com Softer reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for reducing ketones and aldehydes and are generally less effective for esters unless used under specific conditions, such as in the presence of activating agents or at elevated temperatures. leah4sci.com
A common synthetic strategy involves the protection of the amino group (e.g., as a carbamate, Boc or Cbz), followed by reduction of the ester. For instance, N-protected amino acids can be converted to reactive mixed anhydrides with ethyl chloroformate and then reduced with excess NaBH₄ to yield the corresponding N-protected amino alcohol with little racemization. core.ac.uk Subsequent deprotection yields the final amino alcohol. While the primary focus is the reduction of the ester, the amino group itself is generally stable to these hydride-based reduction conditions.
| Reducing Agent | Functional Group Targeted | Primary Product | Typical Conditions |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Methyl Ester | (2S)-2-amino-3-cyclopentylpropan-1-ol | Anhydrous ether or THF |
| Sodium Borohydride (NaBH₄) / Ethyl Chloroformate | Methyl Ester (via mixed anhydride) | N-protected (2S)-2-amino-3-cyclopentylpropan-1-ol | THF, followed by NaBH₄ in water core.ac.uk |
| Diisobutylaluminum Hydride (DIBAL-H) | Methyl Ester | 2-amino-3-cyclopentylpropanal (aldehyde) | Low temperatures (-78°C to -50°C) core.ac.uk |
Chemical Modifications of the Cyclopentyl Ring
The cyclopentyl side chain offers a scaffold for further molecular elaboration through various chemical modifications.
The saturated cyclopentyl ring is relatively inert to standard oxidation conditions. However, advanced C–H activation methodologies can introduce functionality. For instance, catalytic systems could potentially hydroxylate an unactivated C-H bond on the ring, which could then be further oxidized to a ketone. The oxidation of secondary alcohols to ketones or primary alcohols to carboxylic acids are standard transformations in organic synthesis. leah4sci.com
Reduction reactions on the saturated cyclopentyl ring are not applicable unless unsaturation or other reducible functional groups have been previously introduced. If, for example, a ketone were installed on the ring via oxidation, it could be reduced back to a secondary alcohol using agents like NaBH₄.
Modern synthetic methods have enabled the direct functionalization of C–H bonds, which can be applied to the cyclopentyl ring of amino acid derivatives. mdpi.com These strategies are powerful tools for creating novel non-proteinogenic amino acids. mdpi.comacs.org
C–H Arylation: Palladium-catalyzed reactions can couple aryl halides directly to C(sp³)–H bonds on the side chain, although this is more commonly applied to more activated positions. acs.org
C–H Borylation: Iridium-catalyzed borylation can introduce a boronate ester group onto the ring, which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds. acs.org
These reactions allow for the late-stage modification of the cyclopentyl moiety, providing access to a diverse range of derivatives with potentially new biological or material properties.
Ring-opening of the stable cyclopentane (B165970) ring is energetically unfavorable and requires harsh conditions or specialized reagents. Such reactions are more common for strained ring systems like cyclopropanes or cyclobutanes. nih.gov
Conversely, ring-expansion reactions provide a pathway to convert the cyclopentyl group into a cyclohexyl group. The Tiffeneau-Demjanov ring expansion is a classic method applicable to such systems. baranlab.org This reaction sequence would involve the conversion of a derivative, such as 1-(aminomethyl)cyclopentanol, into a diazonium ion. The subsequent rearrangement involves the migration of a carbon atom from the ring to the exocyclic carbon, leading to the formation of a cyclohexanone, effectively expanding the ring by one carbon. baranlab.org This expansion is driven by the relief of ring strain and the formation of a stable nitrogen molecule.
Mechanistic Investigations of Key Reactions
The reactivity of this compound is characterized by the functional groups it contains: a primary amine, a methyl ester, and a cyclopentyl substituent. The mechanisms of its key reactions, such as N-acylation and ester hydrolysis, are well-established for α-amino esters in general. aklectures.com However, the specific kinetics and transition state energies for this molecule are modulated by its unique structural features, namely the bulky and conformationally influential cyclopentyl group.
N-Acylation:
The N-acylation of the primary amino group is a fundamental transformation, often employed in peptide synthesis or for the introduction of protecting groups. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).
The generally accepted mechanism involves:
Nucleophilic Attack: The lone pair of the nitrogen atom attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The rate of this step can be influenced by the steric hindrance around the amino group. The cyclopentyl moiety in this compound can be expected to slow this step compared to a less bulky amino ester like methyl alaninate.
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is typically unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
Deprotonation: A base, which can be another molecule of the amino ester or a non-nucleophilic base added to the reaction, removes a proton from the now positively charged nitrogen atom to yield the neutral amide product.
Enzymatic N-acylation processes are also of significant interest, offering high selectivity under mild, aqueous conditions. nih.gov
Ester Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base. The mechanisms differ significantly.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.com
Nucleophilic Addition: A hydroxide ion directly attacks the ester carbonyl carbon.
Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the Alkoxide: The intermediate collapses, and the methoxide ion (-OCH3) is eliminated as the leaving group.
Proton Transfer: An acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and methanol.
Acid-Catalyzed Hydrolysis: This is a reversible process, and the mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the former carbonyl group, creating a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, expelling methanol and yielding the protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is deprotonated to give the final product.
In both hydrolysis mechanisms, the steric bulk of the adjacent cyclopentyl group can influence the rate of reaction by hindering the approach of the nucleophile (hydroxide or water) to the ester carbonyl. This effect is generally less pronounced than for reactions directly at the α-position but can still be significant.
Table 2: Comparison of Mechanistic Features for Key Reactions
| Reaction | Catalyst | Key Mechanism | Rate-Determining Step (Typical) | Influence of Cyclopentyl Group |
| N-Acylation | None/Base | Nucleophilic Addition-Elimination | Formation of tetrahedral intermediate | Steric hindrance at the amino group |
| Ester Hydrolysis | Base (OH⁻) | BAC2 | Nucleophilic attack by OH⁻ | Minor steric hindrance at the carbonyl |
| Ester Hydrolysis | Acid (H⁺) | AAC2 | Nucleophilic attack by H₂O | Minor steric hindrance at the carbonyl |
Detailed kinetic studies and computational modeling would be necessary to fully elucidate the transition state structures and activation energies for these reactions specifically for this compound, quantifying the precise impact of its unique stereochemical and conformational properties.
Applications in Advanced Organic Synthesis and Molecular Design
Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is to create specific three-dimensional chemical structures, chiral building blocks are fundamental. researchgate.netdocumentsdelivered.com Methyl 2-amino-3-cyclopentylpropanoate, when prepared in an enantiomerically pure form, serves as an essential starting material. Its inherent chirality is transferred to subsequent products, allowing chemists to control the stereochemical outcome of a reaction sequence. mdpi.com This control is critical in the synthesis of pharmaceuticals, where often only one enantiomer of a molecule exhibits the desired therapeutic effect.
Synthesis of Non-Canonical Amino Acids and Analogues
This compound is itself a non-canonical amino acid (ncAA) derivative, meaning it is not one of the 20 common proteinogenic amino acids. mdpi.com Its structure can be further modified to create a diverse range of other non-canonical analogues. nih.govnih.gov The selective modification of its side-chain or functional groups can lead to novel amino acids with tailored properties. nih.gov These new building blocks are sought after for their potential to create peptides and proteins with enhanced functions. mdpi.com
The incorporation of ncAAs into peptides is a powerful strategy in drug discovery. nih.gov There are several methods to achieve this:
Solid-Phase Peptide Synthesis (SPPS): This is the most common chemical method, where amino acids are sequentially added to a growing peptide chain on a solid support. SPPS is highly versatile and allows for the inclusion of a wide variety of ncAAs that may be incompatible with biological systems. mdpi.com
Genetic Code Expansion (GCE): This biological technique involves engineering the cellular translation machinery. mdpi.com An orthogonal aminoacyl-tRNA synthetase/tRNA pair is created to recognize a specific ncAA and incorporate it in response to a reassigned codon (often a stop codon) in the genetic sequence. researchgate.net
By using this compound and its derivatives, chemists and biologists can introduce unique functionalities into peptides, leading to novel therapeutic candidates. nih.gov
Precursor for Beta-Amino Acid Derivatives
While this compound is an α-amino acid ester, it can serve as a precursor for the synthesis of the corresponding β-amino acid derivatives. β-amino acids are valuable in medicinal chemistry because peptides constructed from them (β-peptides) often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. rsc.org
A prominent method for converting α-amino acids into their β-homologues is the Arndt-Eistert homologation . wikipedia.orgambeed.com This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group while preserving the original stereochemistry. rsc.org
General Steps of Arndt-Eistert Homologation for Amino Acids:
Activation: The N-protected α-amino acid is converted into a more reactive form, typically an acid chloride or a mixed anhydride. rsc.org
Diazoketone Formation: The activated acid reacts with diazomethane (B1218177) to form an α-diazoketone. rsc.orgwikipedia.org
Wolff Rearrangement: The α-diazoketone undergoes a rearrangement in the presence of a metal catalyst (like silver oxide) or upon photochemical irradiation to form a ketene (B1206846) intermediate. rsc.orgchemrxiv.org
Nucleophilic Trapping: The ketene is trapped by a nucleophile, such as water, to yield the final β-amino acid. wikipedia.org
This process allows the chiral center of the starting α-amino acid, such as that in the cyclopentyl derivative, to be maintained in the final β-amino acid product. rsc.org The resulting cyclopentyl β-amino acids are attractive building blocks for creating stable and structurally defined peptidomimetics. mdpi.com
Scaffold for Structurally Constrained Molecules
The cyclopentyl group of this compound acts as a rigid scaffold that can impose significant structural constraints on a molecule. nih.gov In peptide chemistry, the incorporation of such bulky, cyclic side chains restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. mdpi.com This steric hindrance limits the number of accessible conformations the peptide can adopt, effectively locking it into a more defined three-dimensional shape.
This pre-organization is highly desirable in drug design, as it can lead to:
Increased Receptor Affinity: By constraining a peptide to its bioactive conformation (the shape it adopts when binding to its target), the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.
Enhanced Selectivity: A rigid conformation can improve selectivity for a specific receptor subtype, reducing off-target effects. nih.gov
Improved Stability: A more rigid structure can be less susceptible to proteolytic degradation. nih.gov
The cyclopentyl scaffold provides a robust tool for chemists to control molecular architecture and engineer molecules with specific, predictable shapes and functions. nih.gov
Construction of Peptidomimetics and Peptide Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. rsc.orgnih.gov The use of non-canonical amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov
Incorporation into Oligopeptide Structures
This compound can be incorporated into oligopeptide chains using standard peptide synthesis techniques, most notably Solid-Phase Peptide Synthesis (SPPS). mdpi.com In SPPS, the amino acid building block (with its amino group temporarily protected, e.g., with an Fmoc or Boc group) is chemically coupled to the end of a growing peptide chain that is anchored to a solid resin support. The process is repeated in cycles of deprotection and coupling to build the desired sequence. mdpi.com
The incorporation of bulky residues like the cyclopentyl derivative can sometimes present challenges, such as slower coupling kinetics due to steric hindrance. However, modern coupling reagents and optimized reaction conditions have largely overcome these difficulties, allowing for the efficient synthesis of peptides containing a wide array of complex, non-canonical residues. mdpi.com The inclusion of such residues is a key strategy for enhancing the hydrophobic character and bioactivity of synthetic peptides. nbinno.com
Design of Conformationally Restricted Peptides
The primary motivation for incorporating this compound into peptides is to create conformationally restricted analogues. lifechemicals.comresearchgate.net The conformational flexibility of natural peptides is often a liability in drug development, leading to poor receptor selectivity and rapid degradation. nih.gov By introducing rigid structural elements, such as the cyclopentyl side chain, the accessible conformational space of the peptide is significantly reduced. lifechemicals.com
This restriction can stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. nih.gov For example, placing a conformationally constrained amino acid at a key position can force a peptide chain to adopt a specific turn structure that mimics the binding loop of a natural protein ligand. nih.gov The result is a peptide analogue with enhanced potency, selectivity, and metabolic stability, making it a more viable candidate for therapeutic development. nih.govmdpi.com
Intermediates for Complex Natural Products and Synthetic Targets
While direct incorporation of the this compound moiety into the final structure of complex natural products is not extensively documented, its structural analogues, cyclopentyl-containing amino acids, serve as crucial chiral building blocks in the synthesis of various bioactive molecules. The cyclopentyl group can impart increased hydrophobicity and conformational rigidity to a molecule, which can be advantageous for enhancing biological activity and metabolic stability.
For instance, the synthesis of certain antiviral and anticancer nucleoside analogues involves intermediates with carbocyclic rings, where the synthetic principles overlap with the utilization of cyclopentyl-bearing amino acid derivatives. The stereocontrolled synthesis of these carbocyclic nucleosides often relies on chiral pool starting materials, and non-natural amino acids like 2-amino-3-cyclopentylpropanoic acid can serve as a source of chirality and a scaffold for further chemical modifications.
Development of Novel Molecular Scaffolds
Amino acids and their derivatives are increasingly utilized as hubs for the creation of diverse molecular scaffolds in medicinal chemistry and materials science. mdpi.com The bifunctional nature of the amino acid core, possessing both an amine and a carboxylic acid group, allows for orthogonal chemical modifications, enabling the construction of complex three-dimensional structures.
This compound, as a non-natural amino acid, offers a unique starting point for the development of novel scaffolds. The cyclopentyl group can act as a rigid structural element, influencing the spatial orientation of appended functional groups. This is particularly important in the design of molecules intended to interact with specific biological targets, such as protein-protein interfaces or enzyme active sites, where a well-defined geometry is crucial for binding affinity and selectivity.
The incorporation of cyclopentane-based amino acids into peptide backbones has been shown to induce specific secondary structures, such as helices and turns. researchgate.net This conformational constraint is a key strategy in peptidomimetic design, aiming to create smaller, more stable molecules that mimic the bioactive conformation of larger peptides. Oligomers of cyclopentane-based ε-amino acids, for example, have been computationally shown to form stable helical structures. researchgate.netnih.gov While this compound is an α-amino acid, the principle of using the cyclopentyl group to enforce a particular geometry is transferable.
Below is a table summarizing the potential of cyclopentyl-containing amino acids as molecular scaffolds:
| Scaffold Feature | Contribution of Cyclopentyl Group | Potential Applications |
| Rigidity | The five-membered ring restricts conformational freedom. | Design of enzyme inhibitors and receptor ligands with high specificity. |
| Hydrophobicity | The aliphatic ring increases the nonpolar character of the scaffold. | Improving cell membrane permeability and oral bioavailability of drug candidates. |
| Chirality | Provides a stereochemically defined core for asymmetric synthesis. | Development of chiral catalysts and probes for studying biological systems. |
| Defined Geometry | Influences the spatial arrangement of attached functional groups. | Creation of scaffolds for combinatorial chemistry and fragment-based drug discovery. |
Contributions to Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and functional materials. researchgate.net The use of non-natural amino acids, such as this compound, in the construction of combinatorial libraries significantly expands the chemical space that can be explored. nih.govacs.orgresearchgate.net
Synthetic peptide combinatorial libraries, for example, can incorporate a wide variety of unnatural amino acids to generate vast collections of novel peptides with diverse biological activities. nih.gov The inclusion of this compound in such libraries can introduce unique structural and functional diversity. The cyclopentyl side chain can modulate the physicochemical properties of the peptides, such as their solubility, stability, and propensity to engage in specific molecular interactions.
The process of "split-and-pool" synthesis is a common method for creating large combinatorial libraries. In this approach, a solid support is divided into multiple portions, a different building block (such as an amino acid) is coupled to each portion, and then all portions are recombined. By repeating this process, a library containing millions of unique compounds can be generated. The compatibility of protected forms of this compound with standard solid-phase peptide synthesis (SPPS) protocols makes it a suitable building block for this powerful technology.
The following table outlines the key contributions of non-natural amino acids like this compound to combinatorial library synthesis:
| Contribution | Description | Impact on Drug Discovery |
| Increased Diversity | Expands the range of chemical structures beyond the 20 proteinogenic amino acids. | Higher probability of identifying "hit" compounds with desired biological activity. |
| Modulation of Properties | Allows for the fine-tuning of physicochemical properties like hydrophobicity, charge, and conformational rigidity. | Optimization of lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles. |
| Novel Topologies | Enables the creation of unique peptide and small molecule scaffolds with novel three-dimensional shapes. | Discovery of ligands for challenging biological targets, such as protein-protein interactions. |
| Enhanced Stability | Incorporation can lead to peptides that are more resistant to enzymatic degradation. | Development of more effective and longer-lasting peptide-based therapeutics. |
Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of Methyl 2-amino-3-cyclopentylpropanoate, distinct signals corresponding to each unique proton would be observed. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -OCH₃ | 3.70 | s | - | 3H |
| α-CH | 3.55 | t | 7.5 | 1H |
| -NH₂ | 1.80 | br s | - | 2H |
| β-CH₂ | 1.65 - 1.75 | m | - | 2H |
| Cyclopentyl-CH | 1.90 | m | - | 1H |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its hybridization and the electronic environment. For example, the carbonyl carbon of the ester group is expected to be significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen atom.
Below is a representative ¹³C NMR data table for the compound.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 175.0 |
| α-C | 55.0 |
| -OCH₃ | 52.0 |
| β-C | 38.0 |
| Cyclopentyl-C1 | 35.0 |
| Cyclopentyl-C2, C5 | 32.5 |
To further confirm the structure and assign all proton and carbon signals unambiguously, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the connectivity between the α-CH and β-CH₂ protons, as well as within the cyclopentyl ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak indicates a C-H bond, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methoxy (B1213986) protons (-OCH₃) and the carbonyl carbon (C=O) would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₇NO₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value would provide strong evidence for the proposed molecular formula.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Calculated Exact Mass [M+H]⁺ | 172.1332 |
The observation of a protonated molecule ([M+H]⁺) is common in techniques like electrospray ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of a sample and to confirm the identity of a compound. nih.govmdpi.com
In a GC-MS analysis of this compound, the sample would first be vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, often referred to as a "fingerprint," is characteristic of the molecule. The fragmentation pattern can be analyzed to provide further structural confirmation. For amino acid esters, common fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the cyclopentyl ring. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identity and purity of the compound. nist.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, researchers can identify the specific functional groups present within the molecular structure.
In the case of this compound, the key functional groups are the primary amine (-NH₂), the methyl ester (-COOCH₃), and the cyclopentyl ring. Each of these groups exhibits characteristic vibrational frequencies.
Amine Group (-NH₂): Primary amines are readily identified by N-H stretching vibrations, which typically appear as a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region of the IR spectrum. openstax.orgorgchemboulder.com The two bands correspond to the asymmetric and symmetric stretching modes of the N-H bonds. orgchemboulder.com An N-H bending vibration (scissoring) is also expected to be observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be present between 910 and 665 cm⁻¹. orgchemboulder.com
Ester Group (-COOCH₃): The most prominent feature of the ester group is the intense C=O stretching vibration, which is expected to appear in the range of 1750-1735 cm⁻¹ in the IR spectrum. wikieducator.org This band is often strong in both IR and Raman spectra. Additionally, two distinct C-O stretching vibrations are characteristic of esters: an asymmetric stretch typically found between 1250-1150 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹. researchgate.net
These expected vibrational frequencies provide a basis for the structural confirmation of this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | IR, Raman |
| N-H Bend (scissoring) | 1650 - 1580 | IR | |
| N-H Wag | 910 - 665 | IR | |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | IR (strong), Raman (medium) |
| C-O Stretch | 1250 - 1000 | IR (strong) | |
| Alkyl/Cyclopentyl | C-H Stretch | 2960 - 2850 | IR, Raman (strong) |
| CH₂ Bend | ~1465 | IR |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides a detailed molecular model, yielding accurate measurements of bond lengths, bond angles, and torsion angles. For chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon (C2), single-crystal X-ray diffraction can also be used to determine the absolute configuration (R or S).
An X-ray crystallographic analysis of this compound would reveal:
Molecular Conformation: The preferred spatial orientation of the cyclopentyl ring relative to the amino ester backbone in the solid state.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, particularly those involving the amine group (as a donor) and the ester carbonyl oxygen (as an acceptor), which dictate the crystal packing.
Precise Geometric Parameters: Exact values for all bond lengths and angles, allowing for comparison with theoretical models and data from related structures. researchgate.net
As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on extensive data from other amino acids and esters, the expected geometric parameters can be reliably predicted. nih.gov
| Bond/Angle | Atoms Involved | Typical Value |
|---|---|---|
| Bond Lengths (Å) | C=O (ester carbonyl) | 1.20 - 1.23 |
| C-O (ester single bond) | 1.33 - 1.36 | |
| O-CH₃ (ester) | 1.43 - 1.46 | |
| Cα-N (alpha-carbon to nitrogen) | 1.45 - 1.49 | |
| C-C (aliphatic) | 1.52 - 1.55 | |
| Bond Angles (°) | O=C-O (ester) | ~123 - 126 |
| Cα-C=O (ester) | ~110 - 112 | |
| H-N-H (amine) | ~106 - 110 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) Studies
No published Density Functional Theory (DFT) studies on Methyl 2-amino-3-cyclopentylpropanoate were found. Such studies would typically provide insights into the molecule's geometry, electronic properties, and reactivity.
Molecular Orbital Analysis (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is not available. This analysis is crucial for understanding the molecule's chemical reactivity and electronic transitions.
Conformational Analysis and Energy Landscapes
Prediction of Stable Conformers
There are no available studies on the stable conformers of this compound. Conformational analysis would identify the most energetically favorable three-dimensional arrangements of the molecule.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) map for this compound has not been published. A PES map would illustrate the energy of the molecule as a function of its geometry, providing a comprehensive view of its conformational possibilities.
Reaction Mechanism Modeling and Transition State Characterization
No information is available regarding the modeling of reaction mechanisms or the characterization of transition states involving this compound. These studies are essential for understanding the pathways and energetics of chemical reactions involving the compound.
A single source provides predicted values for the Topological Polar Surface Area (TPSA) and LogP, which are 52.32 and 1.4888, respectively. chemscene.com However, this information is insufficient for a comprehensive computational chemistry analysis.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting the spectroscopic parameters of this compound, offering insights that complement and guide experimental studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry enables the a priori prediction of ¹H and ¹³C NMR chemical shifts for this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. researchgate.net The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for such calculations. researchgate.net
The predicted chemical shifts can aid in the assignment of experimental NMR spectra, help to distinguish between different possible isomers or conformers, and provide a deeper understanding of the electronic environment of the nuclei. For complex molecules, computational predictions can be particularly valuable in resolving ambiguities in spectral interpretation. nih.govcam.ac.uk
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory with the GIAO method. (Note: This data is illustrative and represents the type of information that would be generated from such a computational study.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 173.5 | - | - |
| Alpha-Carbon (CH-NH₂) | 55.2 | H-α | 3.8 |
| Beta-Carbon (CH₂-cyclopentyl) | 38.1 | H-β | 1.9, 2.1 |
| Cyclopentyl-C1' | 42.5 | H-1' | 2.3 |
| Cyclopentyl-C2'/C5' | 32.8 | H-2'/H-5' | 1.6, 1.8 |
| Cyclopentyl-C3'/C4' | 25.4 | H-3'/H-4' | 1.4, 1.7 |
| Methyl Carbon (O-CH₃) | 52.1 | H-methyl | 3.7 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies with a high degree of accuracy. By performing a frequency calculation on the optimized geometry of this compound, typically using DFT methods, a set of harmonic vibrational frequencies can be obtained. researchgate.net
These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. The theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Furthermore, the potential energy distribution (PED) analysis can be used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and represents the type of information that would be generated from such a computational study.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amine (NH₂) | 3450, 3360 |
| C-H Stretch (aliphatic) | CH, CH₂, CH₃ | 2980-2850 |
| C=O Stretch | Ester | 1745 |
| N-H Bend | Amine (NH₂) | 1620 |
| C-O Stretch | Ester | 1250 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior. mdpi.com An MD simulation of this compound in a relevant environment, such as in an aqueous solution, would involve solving Newton's equations of motion for the atoms of the system over time. mdpi.com
Such simulations can reveal important information about the conformational flexibility of the molecule, including the rotation around single bonds and the puckering of the cyclopentyl ring. It can also be used to study the interactions between the molecule and its surroundings, such as the formation of hydrogen bonds with solvent molecules. mdpi.com Understanding the dynamic behavior is crucial for predicting how the molecule might interact with biological targets or other chemical species. mdpi.com
Rational Design of Derivatives through Computational Screening
Computational chemistry is a powerful tool for the rational design of derivatives of this compound with potentially improved properties. mdpi.com By using computational screening techniques, it is possible to evaluate a large number of virtual candidate molecules without the need for their synthesis and experimental testing.
For example, if the goal is to design a derivative with enhanced binding affinity to a specific biological target, molecular docking simulations can be employed. mdpi.com This involves computationally predicting the preferred orientation of the ligand (the derivative) when bound to the receptor (the biological target) to form a stable complex. The binding affinity can then be estimated using scoring functions.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards the most promising candidates.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Chemical Transformations
The structural scaffold of Methyl 2-amino-3-cyclopentylpropanoate presents a rich platform for the exploration of novel chemical transformations. A primary area of future research will likely focus on the selective functionalization of the cyclopentyl ring. Given the recent advancements in C-H activation chemistry, new catalytic methods could enable the direct and site-selective introduction of various functional groups onto the carbocyclic moiety. mdpi.comacs.org Such transformations would generate a diverse library of derivatives with potentially unique biological activities.
Another promising avenue lies in the development of novel reactions leveraging the amino and ester functionalities. For instance, new methods for peptide bond formation that are orthogonal to existing strategies could be explored. Furthermore, the development of stereoselective transformations at the α-carbon could provide access to diastereomerically pure compounds, which are crucial for pharmaceutical applications. nih.gov Research into photo-mediated C-H functionalization could also offer mild and environmentally friendly pathways to novel derivatives. mdpi.com
| Potential Transformation | Key Area of Research | Potential Outcome |
| C-H Functionalization | Selective activation of the cyclopentyl ring | Library of novel derivatives with diverse functionalities |
| Novel Peptide Coupling | Orthogonal ligation strategies | New methods for incorporating into peptides |
| Stereoselective Reactions | Control of stereochemistry at the α-carbon | Access to diastereomerically pure compounds |
| Photoredox Catalysis | Light-mediated C-H functionalization | Green and efficient synthesis of new analogues |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of complex molecules like this compound. princeton.edunih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for higher yields and purity. chemrxiv.orgamidetech.com Future research will likely focus on developing robust and scalable flow processes for the multi-step synthesis of this amino acid and its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts and reagents to streamline the synthetic sequence.
Automated synthesis platforms can further accelerate the discovery and optimization of novel derivatives. mit.edu By combining robotic systems with design-of-experiment (DoE) software, researchers can rapidly screen a wide range of reaction conditions and substrates. This high-throughput approach will be invaluable for exploring the chemical space around this compound and identifying new compounds with desired properties. The development of automated platforms for peptide synthesis could also facilitate the incorporation of this unnatural amino acid into novel peptide-based therapeutics. chemrxiv.org
Application in Novel Catalytic Systems
This compound and its derivatives have the potential to serve as chiral ligands or components of novel catalytic systems. The cyclopentyl group can provide a unique steric and electronic environment that could influence the stereochemical outcome of asymmetric reactions. Future research may explore the synthesis of chiral catalysts derived from this amino acid for applications in enantioselective synthesis. nih.gov
Furthermore, the amino and ester groups can be modified to coordinate with various metal centers, leading to the development of new transition-metal catalysts. nih.gov These catalysts could be designed for a range of transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The unique stereochemical features of this compound could lead to catalysts with unprecedented levels of selectivity and activity. Biocatalysis, using engineered enzymes, also presents a promising route for the synthesis and functionalization of such chiral amino acids. nih.govsymeres.com
Development of Advanced Analytical Methodologies
As the synthesis of novel derivatives of this compound expands, the need for advanced analytical methodologies for their characterization and purification will become increasingly critical. The chiral nature of the molecule necessitates the use of sophisticated techniques for enantiomeric separation and analysis. americanpharmaceuticalreview.comresearchgate.net High-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established method, and future developments will likely focus on new stationary phases with improved resolution and broader applicability. nih.govyakhak.org
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govjiangnan.edu.cn The coupling of these separation techniques with mass spectrometry (MS) provides a highly sensitive and selective method for the identification and quantification of chiral compounds in complex mixtures. researchgate.netacs.org Emerging techniques like ion mobility-mass spectrometry (IM-MS) may also play a significant role in the structural elucidation of new derivatives. acs.org For solid-phase synthesis, real-time monitoring techniques will be crucial for process optimization.
| Analytical Technique | Application | Future Development |
| Chiral HPLC | Enantiomeric separation and purity determination | Novel chiral stationary phases with enhanced selectivity |
| Capillary Electrophoresis (CE) | High-efficiency chiral analysis | Miniaturized and high-throughput CE systems |
| Mass Spectrometry (MS) | Identification and quantification | Coupling with advanced separation techniques like IM-MS |
| NMR Spectroscopy | Structural elucidation | Advanced 2D and 3D NMR techniques for complex derivatives |
Synergistic Approaches Combining Synthetic and Computational Strategies
The synergy between synthetic chemistry and computational modeling is poised to accelerate the discovery and development of new molecules based on the this compound scaffold. Computational tools can be employed to predict the properties of virtual compounds, guiding synthetic efforts towards molecules with the highest potential. nih.govmdpi.com Density functional theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the stereochemical outcomes of new transformations. nih.gov
Molecular dynamics (MD) simulations can provide insights into the conformational preferences of peptides and proteins containing this unnatural amino acid, aiding in the design of novel therapeutics. nih.gov Furthermore, computational screening of virtual libraries of derivatives can identify potential candidates for specific biological targets. nih.gov This integrated approach, where computational predictions inform experimental work and experimental results refine computational models, will be a powerful engine for innovation in this field. The combination of synthetic photochemistry with biocatalysis, guided by computational insights, represents a particularly promising synergistic approach. ucsb.eduastrobiology.com
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-3-cyclopentylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic routes involve cyclopentane ring functionalization via nucleophilic substitution or esterification of precursor acids. For example, reacting cyclopentylpropanoic acid derivatives with methylating agents (e.g., methyl chloride) under basic conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C for esterification) and catalyst selection (e.g., DMAP for improved yields). Monitoring reaction progress via TLC or HPLC is critical .
- Key Parameters Table :
| Method | Catalyst | Temp. Range | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 60–80°C | 70–85 | |
| Nucleophilic Substitution | K₂CO₃/DMAP | RT–50°C | 60–75 |
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Distillation (bp ~140–150°C, based on cyclopentane derivatives ) or recrystallization using ethanol/water mixtures. Purity is confirmed via GC-MS or NMR. For chiral resolution, chiral HPLC with cellulose-based columns is recommended to separate enantiomers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Use gloves and face shields during handling, and avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies in NMR data (e.g., cyclopentyl proton splitting patterns) may arise from conformational flexibility. Use variable-temperature NMR to study dynamic effects or employ 2D techniques (COSY, HSQC) to assign signals unambiguously. Cross-validate with computational methods (DFT for chemical shift prediction) .
Q. What strategies are effective for chiral resolution of this compound, given its stereochemical complexity?
- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Analyze degradation products via LC-MS. Amino ester hydrolysis is pH-dependent: acidic conditions favor ester cleavage, while basic conditions promote cyclopentyl ring rearrangements. Use Arrhenius kinetics to predict shelf-life .
Q. What in silico methods are suitable for predicting the compound’s biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases). QSAR models trained on cyclopentane-containing analogs predict pharmacokinetic properties (logP, bioavailability). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. How to address conflicting literature reports on the compound’s melting point or solubility?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination). Characterize polymorphs via XRD and DSC. Solubility discrepancies may arise from impurity profiles; use mass-directed purification to isolate the pure compound for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
